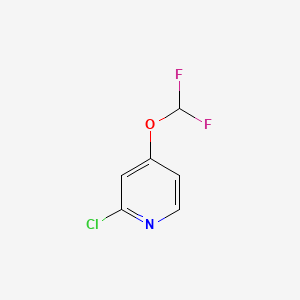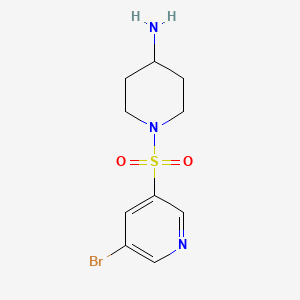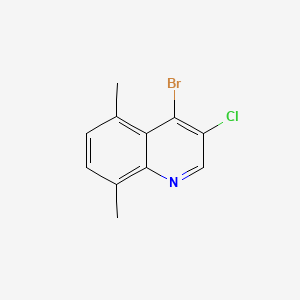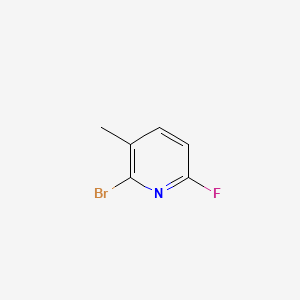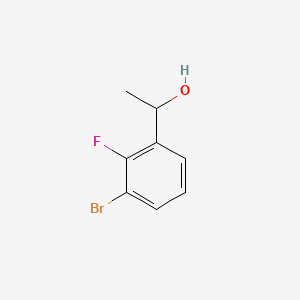
1-(3-Bromo-2-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO . It is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular weight of 1-(3-Bromo-2-fluorophenyl)ethanol is 219.05 . The InChI code for this compound is 1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Bromo-2-fluorophenyl)ethanol are not available, similar compounds are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
1-(3-Bromo-2-fluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 219.05 .Scientific Research Applications
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, compounds similar to "1-(3-Bromo-2-fluorophenyl)ethanol" serve as intermediates in the formulation of various chemical entities. For example, the study on practical synthesis methods of halogenated biphenyls illustrates the importance of structurally related compounds in manufacturing anti-inflammatory materials, highlighting the critical role of catalysts and synthesis methodologies in pharmaceutical development (Qiu et al., 2009).
Renewable Energy and Biofuel Production
The exploration of bio-ethanol as a renewable energy carrier points towards the significance of alcohol-based compounds in sustainable energy. A review on bio-ethanol reforming for hydrogen production underscores the potential of using bio-ethanol and related compounds in generating clean energy, emphasizing the role of catalysts and operating conditions in optimizing hydrogen yield (Ni et al., 2007). Similarly, the examination of ethanol-diesel fuel blends provides insight into the environmental and operational implications of integrating alcohol-based fuels into conventional fuel systems, addressing both the potential benefits and challenges associated with such blends (Hansen et al., 2005).
Mechanism of Action
Target of Action
1-(3-Bromo-2-fluorophenyl)ethanol is a complex compound that has been used in various chemical reactions. One of its primary targets is the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Bromo-2-fluorophenyl)ethanol are primarily related to the carbon–carbon bond formation in the Suzuki–Miyaura coupling reaction . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 1-(3-Bromo-2-fluorophenyl)ethanol is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .
Action Environment
The action of 1-(3-Bromo-2-fluorophenyl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions . The reaction requires a well-ventilated area to avoid the accumulation of potentially harmful vapors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVPIDFXSBXICP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703905 |
Source


|
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-fluorophenyl)ethanol | |
CAS RN |
1221715-80-5 |
Source


|
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)





